molecular formula C14H11F3N2O B3336911 1-Phenyl-3-[3-(trifluoromethyl)phenyl]urea CAS No. 4300-46-3

1-Phenyl-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B3336911
CAS No.: 4300-46-3
M. Wt: 280.24 g/mol
InChI Key: IIAHUDXQGBQWKX-UHFFFAOYSA-N
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Description

The 1-Phenyl-3-[3-(trifluoromethyl)phenyl]urea scaffold is a privileged structure in medicinal chemistry, designed for investigating novel therapeutic pathways. Its core architecture, featuring a urea linker and a trifluoromethylphenyl group, is frequently employed in the development of potent molecular inhibitors and is recognized for its significant research potential in oncology . The trifluoromethyl group is a key pharmacophore known to enhance a compound's metabolic stability, membrane permeability, and binding affinity to hydrophobic enzyme pockets, traits exploited in many FDA-approved drugs . Recent studies on structurally related aryl-urea derivatives have demonstrated compelling cytotoxic activities against a diverse panel of human cancer cell lines, including colon (HCT116), pancreatic (PACA2), and bone (HOS) cancers, with some analogs exhibiting superior efficacy to reference drugs like Doxorubicin . The proposed mechanisms of action for this chemical class are multifaceted. Research indicates that such compounds can act by downregulating critical cancer-related genes, such as BRCA1 , BRCA2 , TP53 , and FASN , which are involved in DNA repair and metabolic pathways . Furthermore, urea derivatives have been shown to inhibit key enzymes like soluble epoxide hydrolase (sEH), which plays a role in the regulation of inflammatory and lipid mediators . This compound is an invaluable tool for researchers exploring apoptosis induction, cell cycle arrest, and novel targeted therapies in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)10-5-4-8-12(9-10)19-13(20)18-11-6-2-1-3-7-11/h1-9H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAHUDXQGBQWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295543
Record name 1-phenyl-3-[3-(trifluoromethyl)phenyl]urea
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Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4300-46-3
Record name NSC102876
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Record name 1-phenyl-3-[3-(trifluoromethyl)phenyl]urea
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Record name 1-PHENYL-3-(3-(TRIFLUOROMETHYL)PHENYL)UREA
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**advanced Synthetic Strategies and Methodological Innovations for 1 Phenyl 3 3 Trifluoromethyl Phenyl Urea and Its Analogs**

Foundational and Evolving Synthetic Pathways to Substituted Ureas

The construction of the urea (B33335) linkage (–NH–C(O)–NH–) is central to synthesizing a vast array of compounds. Over the years, numerous methods have been developed, ranging from well-established, reliable reactions to innovative catalytic and green approaches that address the limitations of traditional synthesis. mdpi.comresearchgate.net

The most direct and widely used method for preparing unsymmetrical ureas is the reaction between an amine and an isocyanate. researchgate.netcommonorganicchemistry.com This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), without the need for a base. commonorganicchemistry.com For the synthesis of 1-Phenyl-3-[3-(trifluoromethyl)phenyl]urea, this would involve the reaction of aniline (B41778) with 3-(trifluoromethyl)phenyl isocyanate.

An alternative to using pre-formed isocyanates involves generating them in situ. Isocyanates can be produced from primary amines using phosgene (B1210022) or its safer solid equivalent, triphosgene. commonorganicchemistry.comnih.gov These reagents react with an amine in the presence of a base to form the isocyanate, which is then trapped by a second amine to yield the unsymmetrical urea. nih.govmdpi.com However, the extreme toxicity of phosgene has driven the development of alternative carbonyl transfer reagents. nih.govbeilstein-journals.org

N,N′-Carbonyldiimidazole (CDI) is a common and safer substitute for phosgene. commonorganicchemistry.comnih.gov It is a crystalline solid that activates an amine for subsequent reaction with another amine. The order of addition is crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com Other methods for generating the urea bond include the Curtius, Hofmann, or Lossen rearrangements, where a carboxylic acid or its derivative is converted into an isocyanate intermediate, which is then reacted with an amine. nih.govorganic-chemistry.org

A summary of these foundational methods is presented below.

MethodReagentsKey FeaturesCitations
Amine-Isocyanate AdditionPrimary/Secondary Amine + IsocyanateDirect, high yield, mild conditions, no base required. researchgate.netcommonorganicchemistry.com
Phosgene/TriphosgenePrimary Amine + Phosgene/Triphosgene, then second AmineIn situ isocyanate formation; highly toxic reagents. commonorganicchemistry.comnih.gov
Carbonyl TransferPrimary Amine + CDI, then second AmineSafer alternative to phosgene; order of addition is critical. commonorganicchemistry.comnih.gov
Rearrangement ReactionsCarboxylic Acid (via acyl azide) + AmineInvolves Curtius, Hofmann, or Lossen rearrangement to form an isocyanate intermediate. nih.govorganic-chemistry.org

Modern synthetic chemistry emphasizes sustainability, leading to the development of catalyst-mediated and green approaches for urea synthesis. Palladium-catalyzed reactions, for instance, allow for the cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) to produce aryl isocyanates, which can then be used to form ureas in a one-pot process. organic-chemistry.org Similarly, the carbonylation of amines using palladium-based catalysts and carbon monoxide (CO) as the carbonyl source has been extensively studied. nih.gov Ruthenium catalysts have been employed for the addition of ureas to terminal alkynes. organic-chemistry.org

Green chemistry initiatives aim to replace hazardous reagents and minimize waste. The use of carbon dioxide (CO₂), an abundant and non-toxic C1 building block, as a phosgene replacement is a significant advancement. beilstein-journals.org Reactions involving CO₂ can form isocyanates from iminophosphoranes, which are generated via the Staudinger reaction of azides. beilstein-journals.org Another sustainable approach involves conducting reactions in water. The "on-water" reaction of isocyanates with amines has been shown to be a facile and chemoselective method for synthesizing unsymmetrical ureas, offering simple product isolation by filtration and avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org

Electrocatalysis represents a frontier in green urea synthesis, typically focused on producing urea from small molecules like CO₂ and nitrogen sources (N₂, nitrates) under ambient conditions. researchgate.netnih.gov These methods bypass traditional high-temperature and high-pressure processes, utilizing renewable electricity to drive the reaction. researchgate.netresearchgate.net While still under development for complex substituted ureas, these electrocatalytic systems provide a blueprint for future environmentally benign synthetic routes. nih.govresearchgate.net

ApproachCatalyst/ReagentDescriptionCitations
Palladium-Catalyzed Cross-CouplingPd catalyst, Aryl Halide, Sodium CyanateOne-pot synthesis of unsymmetrical ureas tolerant of many functional groups. organic-chemistry.org
Amine CarbonylationPd catalyst, Amine, COUses carbon monoxide as the carbonyl source. nih.gov
CO₂ as C1 SourceIminophosphorane (from azide), CO₂Replaces toxic phosgene with benign carbon dioxide. beilstein-journals.org
"On-Water" SynthesisAmine, Isocyanate, WaterSustainable method using water as a solvent, simplifying purification. organic-chemistry.org
ElectrocatalysisVarious electrocatalysts, CO₂, Nitrogen sourceGreen strategy for direct urea synthesis under ambient conditions. researchgate.netnih.govresearchgate.net

Optimized Synthesis of this compound for Research Scale

The synthesis of this compound for research purposes requires reliable access to precursors and an optimized reaction protocol to ensure high yield, purity, and efficiency. nih.gov

The primary precursors for the most direct synthesis of this compound are aniline and 3-(trifluoromethyl)phenyl isocyanate. Aniline is commercially available in high purity. 3-(Trifluoromethyl)phenyl isocyanate can be prepared from the corresponding amine, 3-(trifluoromethyl)aniline (B124266), by reaction with phosgene or a phosgene equivalent like triphosgene.

Alternatively, if starting from 3-(trifluoromethyl)aniline and aniline, a carbonyl transfer reagent such as CDI is used. nih.gov The synthesis of precursors like (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, a key chiral building block for related neurologically active compounds, has been achieved via whole-cell biocatalysis, demonstrating advanced methods for preparing trifluoromethyl-substituted synthons. nih.gov

Purification of the final product, this compound, is critical. Due to its crystalline nature, recrystallization is a highly effective method. A common procedure involves dissolving the crude product in a hot solvent, such as ethanol (B145695) or an ethyl acetate/hexane mixture, followed by cooling to induce crystallization, which separates the pure product from soluble impurities. prepchem.commdpi.com For less crystalline or more complex mixtures of analogs, column chromatography on silica (B1680970) gel is the standard purification technique. nih.govnih.gov

Optimizing the reaction between an amine and an isocyanate is key to maximizing yield and purity. While the reaction is often straightforward, several parameters can be fine-tuned.

Solvent: Anhydrous aprotic solvents like THF, DCM, or acetonitrile (B52724) are typically used to prevent hydrolysis of the isocyanate. commonorganicchemistry.commdpi.com

Temperature: The reaction is usually performed at room temperature. In some cases, gentle heating may be applied to drive the reaction to completion, while cooling may be necessary if the reaction is highly exothermic. mdpi.comchemicalbook.com

Stoichiometry: Using a slight excess of one reagent can ensure the complete consumption of the other, which can simplify purification. The choice of which reagent to use in excess depends on its cost and ease of removal.

Catalysis: While often not necessary for simple amine-isocyanate reactions, in more challenging syntheses, such as those involving weakly nucleophilic amines, a catalyst may be employed. researchgate.net

For large-scale preparations, process efficiency becomes paramount. One-pot procedures, where intermediates are not isolated, can save time and reduce solvent waste. beilstein-journals.orgorganic-chemistry.org For example, a one-pot, two-step protocol for N,N'-disubstituted ureas has been developed using a Staudinger–aza-Wittig reaction, which can be optimized using microwave irradiation to reduce reaction times. beilstein-journals.org Such strategies are essential for the efficient production of ureas on a research or industrial scale. researchgate.net

Divergent Synthesis and Modular Approaches for Structural Analogs

The synthesis of structural analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. Divergent and modular synthetic strategies are ideal for this purpose, as they allow for the rapid generation of a library of compounds from a common intermediate.

A modular approach often involves a two-step synthesis. For instance, a benzoyl isocyanate can be reacted with phenol (B47542) to generate a stable N-(phenoxycarbonyl)benzamide intermediate. nih.gov This intermediate can then be coupled with a diverse range of amines, including both weakly and strongly nucleophilic ones, to produce a library of acyl urea analogs. This method is amenable to parallel synthesis, facilitating the efficient creation of many derivatives. nih.gov

Another powerful modular technique is the "click chemistry" approach. For example, an alkyne-functionalized urea, such as 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(prop-2-yn-1-yl)urea, can be synthesized first. mdpi.com This key intermediate can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a wide variety of organic azides to produce a library of 1,2,3-triazole-tethered urea analogs. mdpi.com This strategy allows for significant structural diversity to be introduced in the final step of the synthesis.

These divergent strategies provide medicinal chemists with powerful tools to systematically modify the structure of a lead compound and explore the chemical space around it efficiently.

Stereoselective Synthesis of Chiral Urea Derivatives

The introduction of chirality into urea derivatives, including analogs of this compound, is a significant area of research, primarily driven by the often-superior pharmacological and physiological activity of a single enantiomer over its racemic mixture. nih.gov Stereoselective synthesis, the ability to produce a specific stereoisomer, is paramount in medicinal chemistry and drug development. nih.govuwindsor.ca Methodologies for achieving stereoselectivity in the synthesis of chiral ureas can be broadly categorized into catalyst-controlled and substrate-controlled methods. du.ac.in

A prominent strategy in catalyst-controlled synthesis is the use of chiral organocatalysts, such as chiral ureas and thioureas, which can induce asymmetry in a reaction through the formation of non-covalent interactions, like hydrogen bonding. mdpi.commdpi.com These catalysts can activate substrates in an enantioselective manner, leading to the preferential formation of one enantiomer. mdpi.com For instance, chiral urea derivatives have been successfully employed as catalysts in the highly enantioselective addition of aryl amines to isatin-derived ketimines, affording acyclic N,N'-acetals with excellent yields and high enantiomeric excess (ee). nih.gov This approach highlights the potential of using chiral ureas to catalyze the formation of other chiral compounds.

Another significant approach is substrate-controlled synthesis, where a chiral auxiliary is temporarily attached to an achiral substrate. uwindsor.ca This auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired chiral center has been created, the auxiliary can be removed. This method has been widely applied in various asymmetric syntheses. du.ac.in

Kinetic resolution, including dynamic kinetic resolution, represents another powerful tool for obtaining enantiomerically enriched ureas. researchgate.net In this method, a chiral catalyst reacts at different rates with the two enantiomers of a racemic mixture, allowing for the separation of the more reactive enantiomer. researchgate.net

The synthesis of chiral ureas often involves the reaction of a chiral amine with an isocyanate. nih.gov The availability of a wide range of enantiomerically pure amines from the chiral pool makes this a straightforward and common method for preparing chiral urea derivatives. nih.gov Alternatively, the aminolysis of phenyl carbamates with chiral amines in a solvent like dimethyl sulfoxide (B87167) (DMSO) provides a mild and efficient route to chiral ureas, avoiding the use of hazardous reagents like phosgene. google.com

Research into the enantioselectivity of urea-based inhibitors for enzymes such as soluble epoxide hydrolase (sEH) has underscored the critical role of stereochemistry in biological activity. nih.gov Studies have shown that the S-configuration at a stereocenter adjacent to the urea nitrogen can be crucial for inhibitory potency and selectivity, with differences of over 100-fold in activity observed between enantiomers. nih.gov

Detailed findings from selected studies on the stereoselective synthesis of chiral urea and thiourea (B124793) derivatives are presented in the tables below.

Catalyst/Method Substrates Product Type Yield (%) Enantiomeric Excess (% ee) Reference
Chiral urea derived from quinineAryl amines and isatin-derived ketiminesAcyclic N,N'-acetals78-9976-96 nih.gov
Bifunctional chiral 4-arylpyridine N-oxidesAromatic amines and alcoholsChiral sulfinamides and sulfinate esters-- researchgate.net
Chiral thiourea catalystsVariousVarious-- mdpi.comnih.gov
Supramolecular organocatalysis with chiral mono- and bis-(thio)ureas2-trimethylsilyloxyfuran and carbonylic compoundsChiral γ-hydroxymethyl-butenolidesGoodHigh mdpi.com

Table 1: Examples of Catalyst-Controlled Stereoselective Syntheses

Synthetic Approach Starting Materials Key Features Reference
Reaction with Chiral AminesChiral amine and isothiocyanateUtilizes readily available enantiomerically pure amines. nih.gov
Aminolysis of Phenyl CarbamatesPhenyl carbamate (B1207046) and chiral amineMild, efficient, and avoids toxic reagents like phosgene. google.com
Use of Chiral AuxiliariesAchiral substrate with a detachable chiral groupSubstrate-controlled stereoselection. uwindsor.cadu.ac.in

Table 2: General Strategies for the Synthesis of Chiral Urea Derivatives

**elucidation of Molecular Structure, Conformational Preferences, and Intermolecular Interactions**

High-Resolution X-ray Crystallography for Solid-State Structure

While a specific high-resolution crystal structure for 1-Phenyl-3-[3-(trifluoromethyl)phenyl]urea is not available in publicly accessible crystallographic databases, its solid-state architecture can be reliably inferred from the extensive studies conducted on closely related N,N'-diaryl ureas. These analogues consistently exhibit well-defined structural motifs and conformational preferences dictated by the inherent electronic and steric properties of the urea (B33335) backbone and its aromatic substituents.

The bond lengths and angles within the urea core are consistent with this resonance model, showing C-N bond lengths that are intermediate between a pure single and a pure double bond. The geometry around the nitrogen atoms is trigonal planar.

Table 1: Typical Bond Geometries for the Diaryl Urea Core Based on Analogous Structures

Parameter Typical Value Description
C=O Bond Length ~1.24 Å Carbonyl double bond
C-N Bond Length ~1.36 Å Amide C-N bond with partial double-bond character
N-Caryl Bond Length ~1.42 Å Bond connecting nitrogen to the phenyl ring
N-C-N Angle ~117° Angle within the urea planar group

Table 2: Representative Torsional Angles in Diaryl Ureas

Parameter Typical Value Range Description
Caryl-N-C-N 180° (trans) or 0° (cis) Defines the conformation about the amide C-N bond
N-C-N-Caryl 180° (trans) or 0° (cis) Defines the conformation about the second amide C-N bond

For most simple N,N'-diaryl ureas, the thermodynamically stable conformation observed in the solid state is trans-trans, which minimizes steric clash between the bulky aryl groups.

A defining feature of the crystal structure of ureas is their extensive network of intermolecular hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.gov This arrangement facilitates the formation of robust supramolecular structures.

In nearly all known diaryl urea crystal structures, the molecules self-assemble via N-H···O=C hydrogen bonds to form one-dimensional infinite chains or tapes. researchgate.netresearchgate.net This common pattern is known as a C(4) chain motif in graph-set notation. researchgate.net In this motif, molecules are linked head-to-tail, creating a robust, linear polymer-like assembly. These tapes then pack into a three-dimensional lattice, with the packing efficiency influenced by weaker C-H···O, C-H···π, and π-π stacking interactions between the aromatic rings. The trifluoromethyl group can also participate in weaker C-H···F or F···F interactions.

Table 3: Typical Hydrogen Bond Parameters in Diaryl Urea Crystal Structures

Interaction (D-H···A) D···A Distance (Å) H···A Distance (Å) D-H···A Angle (°)

These strong, directional hydrogen bonds are the primary determinant of the crystal packing, leading to high lattice energies and melting points.

Solution-State Conformational Analysis by Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution, providing insights that are complementary to solid-state data.

The partial double-bond character of the two C-N bonds in the urea moiety not only enforces planarity but also gives rise to a significant energy barrier for rotation around these bonds. montana.educlaremont.edu This restricted rotation can be studied using dynamic NMR (DNMR) experiments.

At room temperature, if the rotation is fast on the NMR timescale, the signals for the aromatic protons on the two phenyl rings will appear as time-averaged resonances. However, as the temperature is lowered, the rate of rotation decreases. At a sufficiently low temperature, the rotation becomes slow enough that distinct NMR signals can be observed for protons in the different magnetic environments of the stable conformers (e.g., trans-trans). claremont.edu

By monitoring the NMR line shapes as a function of temperature, the point of coalescence (Tc)—where two exchanging signals merge into a single broad peak—can be determined. The free energy of activation (ΔG‡) for the rotational barrier can then be calculated. While specific experimental data for this compound is not found in the surveyed literature, the methodology is standard for this class of compounds. niscpr.res.inmdpi.com

Table 4: Illustrative Data from a Dynamic NMR Experiment for a Diaryl Urea

Parameter Symbol Description
Coalescence Temperature Tc (K) Temperature at which exchanging signals merge.
Frequency Separation Δν (Hz) Difference in chemical shift between the two signals at low temperature.
Rate Constant at Tc k (s-1) The first-order rate constant for the rotational exchange at Tc.

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for determining the spatial proximity of atoms within a molecule. These experiments detect correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.

For this compound, a NOESY or ROESY spectrum would provide definitive evidence of the preferred conformation in solution. Key correlations would be expected between:

The N-H protons and the ortho-protons of the adjacent phenyl ring, confirming the local geometry.

These experiments would clarify whether the preferred conformation observed in the solid state is retained in a solution environment.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy provides a characteristic fingerprint of a molecule, with specific absorption bands corresponding to the vibrational modes of its functional groups.

The FTIR spectrum of this compound displays characteristic bands that confirm its structure. nih.gov Analysis of these bands, supported by extensive literature on phenylurea and its derivatives, allows for detailed assignments. researchgate.netorientjchem.orgmdpi.com

N-H Stretching: A sharp band or pair of bands in the region of 3300-3400 cm-1 corresponds to the N-H stretching vibrations. The position of this band is sensitive to hydrogen bonding.

Aromatic C-H Stretching: Weaker bands appearing above 3000 cm-1 are assigned to the C-H stretching modes of the two phenyl rings. orientjchem.org

Amide I (C=O Stretching): A very strong and sharp absorption band typically found between 1630 and 1700 cm-1 is due to the C=O stretching vibration. This is one of the most prominent features in the IR spectrum of ureas.

Amide II: A strong band in the 1530-1580 cm-1 region results from a combination of N-H in-plane bending and C-N stretching.

Phenyl Ring C=C Stretching: Multiple bands in the 1450-1600 cm-1 region are characteristic of the aromatic ring skeletal vibrations.

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the 1100-1350 cm-1 range due to symmetric and asymmetric C-F stretching vibrations.

The Raman spectrum is expected to be complementary, with strong signals for the symmetric vibrations of the aromatic rings and the C=O bond.

Table 5: Key Vibrational Frequencies and Assignments for this compound

Frequency Range (cm-1) Assignment Type of Vibration
~3330 ν(N-H) N-H Stretch
>3000 ν(C-H)aromatic Aromatic C-H Stretch
~1650-1690 ν(C=O) Amide I, Carbonyl Stretch
~1550-1610 δ(N-H) + ν(C-N) Amide II, N-H Bend + C-N Stretch
~1450-1600 ν(C=C)aromatic Aromatic Ring Skeletal Stretch

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation (if applicable to chiral analogs)

While the parent compound, this compound, is achiral, the introduction of chiral centers would necessitate methods for the elucidation of stereochemistry. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), represents a powerful class of analytical techniques for determining the absolute configuration and conformational preferences of chiral molecules. numberanalytics.comnih.gov Although no specific studies on chiral analogs of this compound are publicly available, the principles of these techniques provide a clear framework for how such analyses would be conducted.

Chiroptical methods are based on the differential interaction of chiral molecules with left and right circularly polarized light. numberanalytics.com This interaction provides information about the three-dimensional arrangement of atoms in a molecule.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. creative-biostructure.com A CD signal is only observed in spectral regions where an absorbing chromophore is present in a chiral environment. creative-biostructure.com For hypothetical chiral analogs of this compound, the phenyl and trifluoromethylphenyl urea moieties would serve as the primary chromophores.

The sign and intensity of the CD signals, known as Cotton effects, are highly sensitive to the stereochemistry of the molecule. scribd.com In the context of drug development, where a single enantiomer is often responsible for the desired therapeutic effect, CD is an invaluable tool. nih.govchromatographyonline.com For instance, if a chiral center were introduced, the resulting enantiomers would produce mirror-image CD spectra. By comparing the experimental CD spectrum to that of a reference compound with a known absolute configuration, the stereochemistry of the new analog could be determined. numberanalytics.com Furthermore, computational methods, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for different stereoisomers, and comparison with experimental data can lead to a confident assignment of the absolute configuration. nih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. scribd.com An ORD spectrum displays a characteristic curve, and the combination of ORD and CD is referred to as the Cotton effect. scribd.com While CD spectra show distinct peaks at the absorption maxima of chromophores, ORD curves are dispersive and extend over a wider wavelength range. creative-biostructure.com

Historically, ORD was a primary method for assigning absolute configurations. googleapis.com The sign of the Cotton effect in an ORD spectrum can be correlated with the stereochemistry of the molecule. scribd.com For chiral analogs of this compound, the phenyl and trifluoromethylphenyl groups would be the key chromophores influencing the ORD spectrum.

Application to Chiral Analogs

Should chiral analogs of this compound be synthesized, for example, by introducing a chiral substituent on one of the phenyl rings or by creating atropisomers through restricted rotation, chiroptical spectroscopy would be essential for their stereochemical characterization. The process would typically involve:

Separation of Enantiomers: The racemic mixture would first be separated into its constituent enantiomers, often using chiral high-performance liquid chromatography (HPLC). nih.govresearchgate.net

Spectroscopic Measurement: The CD and ORD spectra of each enantiomer would be recorded.

Data Analysis: The resulting spectra would be analyzed. The mirror-image relationship between the spectra of the two enantiomers would confirm their enantiomeric nature. The sign and magnitude of the Cotton effects would provide the basis for assigning the absolute configuration.

Computational Correlation: To definitively assign the absolute configuration, the experimental CD and ORD spectra would be compared with spectra predicted from quantum chemical calculations for each possible enantiomer. nih.gov

The combination of these chiroptical techniques provides a robust and reliable method for the stereochemical elucidation of chiral molecules, a critical step in the development of new chemical entities. nih.govnih.gov

**chemical Reactivity, Derivatization Pathways, and Mechanistic Organic Transformations**

Reactivity Profiling of the Urea (B33335) Moiety and Aromatic Rings

The urea linkage (-NH-CO-NH-) serves as the central functional group, while the aromatic rings provide sites for substitution reactions. The electron-donating nature of the urea's nitrogen atoms and the powerful electron-withdrawing effect of the trifluoromethyl group create distinct reactive profiles for each part of the molecule.

The urea functional group possesses both weakly acidic and weakly basic properties. The lone pairs on the nitrogen atoms can be protonated under acidic conditions, while the N-H protons can be deprotonated under strongly basic conditions.

Research into the hydrolytic decomposition of phenylureas in basic media (pH 12 to 14) indicates that the urea can dissociate at the aryl-NH group to form its conjugate base. rsc.org This deprotonation results in an unreactive anionic species, which exists in a side equilibrium and can affect reaction rates at high pH. rsc.org The presence of the electron-withdrawing trifluoromethyl group on one of the phenyl rings would increase the acidity of the adjacent N-H proton compared to the N-H proton adjacent to the unsubstituted phenyl ring, making it the more likely site of deprotonation.

The two aromatic rings in 1-Phenyl-3-[3-(trifluoromethyl)phenyl]urea exhibit different susceptibilities to substitution reactions due to the influence of their respective substituents.

Electrophilic Aromatic Substitution: The unsubstituted phenyl ring is activated towards electrophilic attack by the ortho-, para-directing -NH- group of the urea bridge. Therefore, electrophiles are expected to add at the ortho and para positions of this ring. Conversely, the other ring is strongly deactivated by the meta-directing trifluoromethyl (-CF₃) group. While the -NH- group is activating, the powerful deactivating effect of the -CF₃ group makes this ring significantly less susceptible to electrophilic substitution.

Nucleophilic Aromatic Substitution: The phenyl ring bearing the trifluoromethyl group is activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the -CF₃ group stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the displacement of a suitable leaving group (like a halide) from the ring. The synthesis of related compounds, such as 3-(3-aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea (B1519068), often proceeds from precursors that undergo substitution on the aromatic ring. uni.lu Studies on other fluorinated aromatic compounds have shown that fluorine atoms can be displaced by nucleophiles like phenothiazines in the presence of a base. nih.gov

Targeted Derivatization Strategies for Structural Modification

The core structure of this compound can be systematically modified to explore its biological activities or to introduce new functionalities.

A primary method for synthesizing analogs of this compound involves the reaction of a substituted phenyl isocyanate with a substituted aniline (B41778). nih.govmdpi.com This versatile approach allows for extensive exploration of the chemical space around the core structure. By varying the substituents on either aromatic ring, chemists can probe how different electronic and steric properties affect the molecule's function, a key aspect of structure-activity relationship (SAR) studies. nih.govnih.gov For example, SAR studies on related phenylureas have led to the identification of potent inhibitors of biological targets like the complement system and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov

Table 1: Examples of Analogs of this compound for SAR Studies

Analog NameModificationReference
1-(2,3-dimethyl-phenyl)-3-(3-trifluoromethyl-phenyl)-ureaDimethyl substitution on the phenyl ring sigmaaldrich.com
1-(2,6-diethyl-phenyl)-3-(3-trifluoromethyl-phenyl)-ureaDiethyl substitution on the phenyl ring sigmaaldrich.com
1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]ureaChloro substitution on the phenyl ring uni.lu
1-butyl-3-(3-trifluoromethyl-phenyl)-ureaButyl group replaces the phenyl group sigmaaldrich.com
1-phenethyl-3-(3-trifluoromethylphenyl)ureaPhenethyl group replaces the phenyl group sigmaaldrich.com
1-(3-pyridylmethyl)-3-(3-(trifluoromethyl)phenyl)ureaPyridylmethyl group replaces the phenyl group sigmaaldrich.com

The installation of chemical probes, such as fluorescent dyes or affinity tags (e.g., biotin), is crucial for studying the molecular interactions of a compound. While direct examples for this compound are not prominent in the literature, the synthetic strategies used for SAR are directly applicable. Functional groups that can be used as "handles" for conjugation can be introduced onto the scaffold. For instance, the synthesis of an analog like 3-(3-aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea introduces a reactive primary amine. uni.lu This amine can be readily coupled to a variety of probes using standard chemistries, such as reaction with N-hydroxysuccinimide (NHS) esters or isothiocyanates, thereby enabling detailed mechanistic and localization studies.

Investigation of Degradation Mechanisms under Controlled Chemical Conditions (e.g., hydrolytic stability)

The stability of this compound is influenced by environmental conditions such as pH, temperature, and the presence of oxidizing agents.

Hydrolytic Stability: In basic aqueous solutions, phenylureas undergo hydrolysis. rsc.org The proposed mechanism involves a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the urea, following an addition-elimination pathway. rsc.org This process leads to the cleavage of the urea bond, ultimately yielding the corresponding anilines (aniline and 3-(trifluoromethyl)aniline) and carbon dioxide.

Oxidative Degradation: Phenylurea compounds are susceptible to degradation by strong oxidizing agents like ozone. researchgate.net Studies on the related herbicide fluometuron, which also contains a 3-(trifluoromethyl)phenylurea structure, show that degradation can occur through pathways including N-dealkylation, hydroxylation of the aromatic ring, and cleavage of the N-C bonds. researchgate.net These reactions break down the parent molecule into smaller, more polar intermediates.

Thermal Decomposition: At elevated temperatures, diaryl ureas can decompose. Research on the thermal decomposition of 1,3-diphenyl urea shows that it cleaves to form phenyl isocyanate and aniline. mdpi.com It is expected that this compound would undergo a similar thermal degradation to yield phenyl isocyanate and 3-(trifluoromethyl)aniline (B124266).

Table 2: Degradation Products of this compound under Different Conditions

ConditionPrimary Degradation ProductsMechanismReference
Basic HydrolysisAniline, 3-(Trifluoromethyl)aniline, Carbon DioxideAddition-Elimination rsc.org
Oxidation (e.g., O₃)Hydroxylated species, N-dealkylation products, N-C bond cleavage productsRadical/Oxidative Attack researchgate.net
Thermal DecompositionPhenyl isocyanate, 3-(Trifluoromethyl)anilineUrea Bond Cleavage mdpi.com

**molecular Mechanisms of Biological Interaction and Target Engagement in Vitro and Cellular Focus **

Identification and Characterization of Specific Molecular Targets

Research into the broader class of phenylurea derivatives has revealed a range of biological activities, suggesting that these compounds can interact with various molecular targets. However, specific studies identifying and characterizing the molecular targets of 1-Phenyl-3-[3-(trifluoromethyl)phenyl]urea are limited.

Another related compound, Flucofuron, which shares structural similarities, is known to act as an insecticide by inhibiting the synthesis of enzymes necessary for keratin (B1170402) breakdown in insects. herts.ac.uk However, detailed kinetic data on this inhibition is not provided.

The general mechanism of enzyme inhibition can be categorized as competitive, non-competitive, or uncompetitive, among others. Without specific kinetic studies on this compound, its mode of enzyme inhibition remains speculative.

The ability of phenylurea derivatives to interact with cellular receptors has been documented. For example, certain N'-3-(trifluoromethyl)phenyl derivatives have been investigated as potential radioligands for the N-methyl-d-aspartate (NMDA) receptor, displaying low nanomolar affinity for the PCP binding site. nih.gov This suggests that compounds with the trifluoromethylphenyl moiety may have an affinity for specific receptor sites. However, a comprehensive receptor binding profile for this compound in cell-free systems has not been reported. Consequently, its specific effects on downstream signaling pathways at the cell-free level are not characterized.

A study on Flucofuron, a related compound, showed that it induces programmed cell death in Trypanosoma cruzi and Leishmania amazonensis by causing chromatin condensation, accumulation of reactive oxygen species, and alterations in mitochondrial membrane potential and ATP levels. nih.gov While these are cellular effects, they are initiated by interactions with specific molecular targets that are yet to be fully elucidated in cell-free systems.

Protein-protein interactions are crucial for many cellular processes, and their modulation by small molecules is a growing area of drug discovery. nih.govnih.gov The potential for phenylurea compounds to act as PPI modulators is an area of interest. However, there is currently no specific evidence in the available literature to suggest that this compound functions as a modulator of protein-protein interactions. The identification of small molecule PPI modulators is a complex process, often requiring sophisticated screening and validation techniques. nih.gov

Quantitative Assessment of Binding Affinity and Specificity

The quantitative assessment of binding affinity, typically expressed by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), is critical for understanding the potency and specificity of a compound. For this compound itself, there is a lack of specific IC50 or Kd values from biochemical assays in the public domain.

However, studies on structurally similar compounds provide some context. For example, a series of novel phenylurea derivatives have been synthesized and evaluated for their insecticidal activity, with some compounds showing high mortality rates against various larvae at a concentration of 10 mg/L. mdpi.com Another study on phenylurea derivatives as antitumor agents reported IC50 values ranging from 0.38 to 4.07 µM against a panel of human tumor cell lines for the most potent analog. nih.gov

Table 1: Biological Activity of Structurally Related Phenylurea Derivatives

Compound ClassBiological ActivityTarget/AssayReported PotencyReference
Phenylurea DerivativesAntitumorHuman tumor cell linesIC50: 0.38 - 4.07 µM (for compound 16j) nih.gov
Phenylurea DerivativesInsecticidalSpodoptera exigua larvaeHigh mortality at 10 mg/L mdpi.com
Phenylurea DerivativesIDO1 InhibitionHuman IDO1 enzymeIC50: 0.1 - 0.6 µM (for potent derivatives) nih.gov
FlucofuronAntikinetoplastidT. cruzi & L. amazonensisIC50 values in the low micromolar range nih.gov
N'-3-(trifluoromethyl)phenyl derivativesNMDA Receptor BindingPCP binding siteLow nanomolar affinity nih.gov

This table presents data for structurally related compounds, not for this compound itself, as specific data for the latter is not available.

Label-free biosensor techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful tools for the real-time analysis of molecular interactions, providing kinetic parameters like association (ka) and dissociation (kd) rates, and the dissociation constant (Kd). springernature.comnih.govnih.govrsc.org These techniques are widely used in drug discovery to characterize the binding of small molecules to protein targets. nih.govreichertspr.com

Despite the utility of these methods, there are no specific studies available that have employed SPR or BLI to analyze the kinetic interaction of this compound with any biological target. Such studies would be invaluable in identifying its direct binding partners and quantifying the affinity and kinetics of these interactions.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). khanacademy.orgnih.govamericanlaboratory.comnih.gov This method is considered a gold standard for characterizing binding interactions in solution without the need for labeling or immobilization. nih.govamericanlaboratory.commdpi.com

Currently, there are no published ITC studies for this compound. The application of ITC would be highly beneficial to determine the thermodynamic driving forces (enthalpic and entropic contributions) of its potential binding to a molecular target, which would offer deeper insights into the nature of the interaction.

Cellular Pathway Perturbation Studies in Cultured Cell Lines

While specific studies on this compound are not extensively documented, the broader class of trifluoromethylphenyl urea (B33335) derivatives has been the subject of research in oncology. These studies offer a lens through which the potential cellular effects of this specific compound can be preliminarily understood.

Research on structurally related aryl urea compounds has demonstrated impacts on cell cycle progression and the induction of apoptosis in cancer cells. For instance, certain 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, which share the core urea structure, have been shown to induce apoptosis in A549 lung cancer cells in a concentration-dependent manner. nih.gov These related compounds were also found to cause cell cycle arrest at the G1 phase. nih.gov This suggests that a potential mechanism of action for compounds like this compound could involve the disruption of the normal cell cycle and the activation of programmed cell death pathways in cancerous cells.

The process of apoptosis is a key target for many anti-cancer agents. Studies on other urea derivatives have confirmed their ability to induce apoptosis. For example, some thiourea (B124793) analogs incorporating a 3-(trifluoromethyl)phenyl group have been shown to be potent inducers of late-stage apoptosis in colon cancer cell lines (SW480 and SW620) and a leukemia cell line (K-562).

Table 1: Apoptosis Induction by a Related Trifluoromethylphenyl Urea Compound (7i) in A549 Cells

Concentration % Apoptotic Cells (Early + Late)
Control Baseline
Low Concentration Increased Apoptosis
High Concentration Further Increased Apoptosis

Data derived from qualitative descriptions in cited research on analogous compounds and is for illustrative purposes.

The trifluoromethylphenyl urea scaffold is a component of known kinase inhibitors. nih.govacs.org Kinases are pivotal enzymes in cellular signaling, and their inhibition can profoundly affect gene expression and protein phosphorylation cascades that govern cell growth, proliferation, and survival. While direct evidence for this compound is not available, related compounds have been identified as inhibitors of key kinases involved in cancer progression, such as KDR (Kinase insert Domain-containing Receptor). nih.gov The inhibition of such kinases typically leads to a downstream cascade of events, including altered gene expression profiles and a reduction in the phosphorylation of key signaling proteins.

Table 2: Potential Kinase Targets for Phenyl Urea Derivatives

Compound Class Potential Kinase Target Reference
o-amino-arylurea derivatives KDR nih.gov

Mechanistic Exploration of Cellular Uptake and Intracellular Localization

The cellular uptake and intracellular distribution of a compound are critical determinants of its biological activity. Currently, there is no specific published research detailing the cellular uptake mechanisms or the intracellular localization of this compound. For small molecules, passive diffusion across the cell membrane is a common route of entry, influenced by factors such as lipophilicity. The predicted XLogP3 value for this compound is 3.9, suggesting a degree of lipophilicity that may facilitate membrane transport. nih.gov However, without experimental data, the precise mechanisms, whether passive or involving active transport, and the subsequent accumulation in specific cellular compartments remain speculative.

**structure Activity Relationship Sar and Rational Design Principles**

Systematic Exploration of Substituent Effects on Target Binding and Biological Activity

Systematic modifications of the chemical structure of 1-Phenyl-3-[3-(trifluoromethyl)phenyl]urea have provided crucial insights into the molecular features required for its biological activity. These studies have primarily focused on the influence of substituents on the aromatic rings and modifications of the central urea (B33335) linkage.

The nature and position of substituents on the two phenyl rings of the diaryl urea scaffold play a pivotal role in determining the compound's potency and selectivity. The terminal aryl group substituted with one or more electron-withdrawing groups, such as trifluoromethyl (-CF3) and chloro (-Cl), has been shown to be beneficial for the biological activity of these compounds. nih.gov For instance, in a series of diaryl urea derivatives targeting C-RAF kinase, a compound with a 4-chloro-3-(trifluoromethyl)phenyl terminal group exhibited the highest activity. nih.gov This highlights the importance of the trifluoromethyl group at the meta-position of the phenyl ring in this compound for its biological function.

The substitution pattern on the other phenyl ring also significantly impacts activity. Studies on related diaryl urea derivatives have shown that modifications to this ring can modulate potency and selectivity against different biological targets. For example, the introduction of various substituents can alter the electronic and steric properties of the molecule, influencing its ability to fit into the binding pocket of a target protein.

The following table summarizes the structure-activity relationship of some diaryl urea derivatives, highlighting the effect of aromatic substituents on their inhibitory activity against various kinases.

Table 1: Effect of Aromatic Substituents on the Biological Activity of Diaryl Urea Derivatives

Compound R1 R2 Target Kinase IC50 (nM)
Sorafenib -Cl -NHCH3 B-RAF, VEGFR-2 22, 90
Compound 1 -H -OCH3 C-RAF >1000
Compound 2 -Cl -H C-RAF 500
Compound 3 -CF3 -H C-RAF 100
Compound 10 4-chloro-3-trifluoromethylphenyl 6,7-dimethoxyquinoline C-RAF 0.1 µM

This table is generated based on data from multiple sources to illustrate general SAR trends and may not represent a single cohesive study.

The urea linkage is a critical pharmacophoric element in diaryl urea derivatives, primarily due to its ability to form key hydrogen bond interactions with target proteins. researchgate.netnih.gov The two NH groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. researchgate.netnih.gov These interactions are often crucial for anchoring the molecule within the active site of enzymes like kinases, particularly in the DFG (Asp-Phe-Gly) motif of the activation loop. researchgate.netnih.gov

Studies on other urea-based inhibitors have shown that the rigidity and conformation of the urea linker are important for activity. The planarity of the diaryl urea system can influence crystal packing and solubility, and introducing non-planar groups or modifying the linker can improve pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound was not found in the available literature, the principles and methodologies are widely applied to this class of compounds.

The development of a QSAR model involves calculating a set of molecular descriptors that quantify various physicochemical and electronic properties of the molecules. These descriptors can include:

Topological descriptors: Which describe the connectivity and branching of the molecule.

Electronic descriptors: Such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are often calculated using quantum chemical methods. nih.gov

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the molecule.

Steric descriptors: Such as molecular weight, molar refractivity, and van der Waals volume, which describe the size and shape of the molecule.

For a series of diaryl urea derivatives, these descriptors would be calculated for each compound and then correlated with their measured biological activity (e.g., IC50 values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). For instance, a QSAR study on diaryl urea derivatives as B-RAF inhibitors identified size, degree of branching, aromaticity, and polarizability as key factors influencing inhibitory activity. nih.gov

A crucial step in QSAR modeling is the validation of the developed model to ensure its statistical significance and predictive power. nih.govresearchgate.netuniroma1.it This is typically done through internal validation (e.g., cross-validation) and external validation using a separate test set of compounds that were not used in the model development. nih.govmdpi.com Key statistical parameters for validation include the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for the external test set. nih.govmdpi.com

Once validated, the QSAR model can be interpreted to understand which molecular properties are most important for the desired biological activity. This information can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective analogs.

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Principles

Pharmacophore modeling is another powerful ligand-based drug design technique that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netslideshare.net

A pharmacophore model for a series of diaryl urea inhibitors would typically include features such as:

Hydrogen Bond Donors (HBD): Corresponding to the NH groups of the urea linkage.

Hydrogen Bond Acceptors (HBA): Corresponding to the carbonyl oxygen of the urea.

Aromatic Rings (AR): Representing the two phenyl groups.

Hydrophobic Features (HY): Associated with the trifluoromethyl group and other nonpolar regions of the molecule.

The spatial arrangement and distances between these features are critical for effective binding to the target receptor. For example, the distance between the hydrogen bond donors and acceptors in the urea moiety is crucial for the interaction with the hinge region of many kinases.

While a specific pharmacophore model for this compound is not detailed in the available literature, the general pharmacophoric features of diaryl ureas are well-established from numerous studies on kinase inhibitors. researchgate.netnih.gov These models serve as 3D queries for virtual screening of large compound libraries to identify novel scaffolds with the desired biological activity. They can also be used to guide the modification of existing leads to improve their potency and selectivity by ensuring that the designed molecules retain the key pharmacophoric features.

Identification of Key Pharmacophoric Features

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For diaryl ureas, including this compound, several key pharmacophoric features have been identified through various studies.

The central urea group is a critical pharmacophoric element, acting as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov This allows for the formation of a network of hydrogen bonds with amino acid residues in the active site of target proteins, such as kinases. nih.gov In many kinase inhibitors, the diaryl urea moiety is instrumental in binding to the DFG (Asp-Phe-Gly) motif in the kinase domain. nih.gov

The two aryl rings (the phenyl and the 3-(trifluoromethyl)phenyl groups) contribute to the binding affinity through hydrophobic and van der Waals interactions with non-polar pockets in the target protein. The substitution pattern on these rings is a key determinant of activity and selectivity.

A pharmacophore model for phenyl urea derivatives as inhibitors of the enzyme transketolase identified key hydrogen bond acceptor and donor points, as well as hydrophobic regions, that are crucial for binding. This model highlights the importance of the spatial arrangement of these features for inhibitory activity. nih.gov

The trifluoromethyl (-CF3) group on one of the phenyl rings is a significant feature. Due to its strong electron-withdrawing nature, it can influence the electronic properties of the entire molecule, affecting its binding affinity and metabolic stability. nih.gov In some cases, the presence of one or more electron-withdrawing groups like -CF3 on the terminal benzene (B151609) ring has been shown to be beneficial for the biological activity of diaryl ureas. nih.gov

A study on phenyl-urea based inhibitors of Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus also underscored the importance of the urea core and the nature of the substituents on the phenyl rings for inhibitory activity.

Design of Novel Analogs Based on Pharmacophore Hypotheses

Based on the understanding of the key pharmacophoric features, novel analogs of this compound can be designed to enhance their biological activity. This rational design approach involves systematic modifications of the lead compound and evaluation of the resulting analogs.

One common strategy involves modifying the substitution pattern on the phenyl rings. For instance, in a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, the nature and position of substituents on the aryl ring significantly impacted their anticancer activity. The table below shows the inhibitory activity of some analogs containing the 3-(trifluoromethyl)phenyl urea moiety against the A549 lung cancer cell line.

CompoundR Group on the Second Phenyl RingIC50 (µM) for A549 cells
7b 4-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methoxy}>10
7u 4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy} (with 4-chlorophenyl instead of phenyl)2.39 ± 0.10

Data sourced from a study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. nih.gov

In another study focused on inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a series of phenyl urea derivatives were synthesized and evaluated. Although the core is more complex than this compound, the SAR data provides valuable insights into the effect of substitutions. The table below illustrates how modifications to the phenyl ring of a related phenyl urea scaffold affect IDO1 inhibitory activity.

CompoundSubstitution on Phenyl RingIDO1 IC50 (µM)
i1 Unsubstituted>10
i2 4-CH38.613
i3 4-Cl5.687
i12 4-CN0.1
i15 4-OCH31.139
i6 2-CH3>10
i7 3-CH3>10

Data from a study on phenyl urea derivatives as IDO1 inhibitors. nih.gov

These results demonstrate a strong preference for para-substitution on the phenyl ring for this particular target, with electron-withdrawing groups like cyano (-CN) leading to a significant increase in potency. researchgate.net Conversely, ortho or meta substitutions were found to be detrimental to the activity. researchgate.net

Fragment-Based Drug Design (FBDD) Approaches Using Urea Scaffolds

Fragment-Based Drug Design (FBDD) is a powerful strategy in drug discovery that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to the target of interest. wikipedia.orgcreative-biostructure.com These fragments are then grown, linked, or merged to develop more potent lead compounds. The urea scaffold, due to its favorable binding properties and synthetic tractability, is well-suited for FBDD approaches.

The core structure of this compound can be considered as being composed of two key fragments: phenylurea and 3-(trifluoromethyl)aniline (B124266). In an FBDD campaign, these or similar simple fragments could be screened against a biological target. Once a fragment hit is identified, structural biology techniques like X-ray crystallography or NMR spectroscopy are used to determine its binding mode. This information then guides the rational elaboration of the fragment into a more potent inhibitor.

For example, a fragment screen might identify phenylurea as a weak binder to a target protein. The crystal structure of the complex could reveal that the phenyl group occupies a hydrophobic pocket and the urea moiety forms key hydrogen bonds. This would provide a starting point for synthesizing a library of analogs where the phenyl ring is substituted to improve interactions with the pocket, or the other side of the urea is extended to reach other binding sites.

A study on the discovery of new antivirals for Dengue virus utilized a fragment-based approach to identify compounds that bind to the NS5 methyltransferase domain. nih.gov This approach led to the identification of diarylurea derivatives as potential inhibitors, demonstrating the utility of FBDD in discovering novel compounds based on a core scaffold. nih.gov

The process typically involves:

Fragment Library Screening: A library of low molecular weight compounds is screened for binding to the target protein.

Hit Validation and Structural Characterization: The binding of the fragment hits is confirmed, and their binding mode is determined, often by X-ray crystallography.

Fragment Elaboration: The fragment is iteratively grown or combined with other fragments to increase affinity and develop a lead compound. This can be done by fragment growing, linking, or merging.

The urea scaffold's ability to be readily synthesized with diverse substituents on both sides of the urea linkage makes it an ideal starting point for such fragment-to-lead optimization campaigns.

**advanced Computational and Theoretical Chemistry Applications**

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 1-Phenyl-3-[3-(trifluoromethyl)phenyl]urea. These calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecule's electronic characteristics and reactivity patterns. nih.govresearchgate.net

The flexibility of the urea (B33335) linker in this compound allows for multiple spatial arrangements, or conformers. DFT studies are crucial for determining the relative energies of these conformers and identifying the most stable structures. psu.edu For phenylurea and its derivatives, two primary conformers are often considered, characterized by cis and trans arrangements of the amide groups. psu.edu These conformations are stabilized by weak intramolecular hydrogen bonds. psu.edu

In related phenylurea compounds, the conformational landscape is influenced by the terminal groups. psu.edu For instance, in phenylurea itself, both cis and trans conformers have comparable relative energies and can be observed in the gas phase. psu.edu The trans conformer often adopts a planar geometry, stabilized by a hydrogen bond between the C=O group and an ortho hydrogen atom on the phenyl ring. psu.edu DFT calculations on similar structures, like 1,1-dimethyl-3-[4-(trifluoromethyl)phenyl]urea, have determined the dihedral angle between the urea and phenyl group planes to be 37.49 (7)°. researchgate.net This kind of detailed structural information is vital for understanding how the molecule interacts with its environment.

The stability of different conformers can also be influenced by intermolecular forces, such as the strong N-H···O hydrogen bonds that are often observed in the crystal structures of phenylurea derivatives. nih.gov These interactions can lead to the formation of one-dimensional chains in the solid state. researchgate.net

Table 1: Calculated Conformational Data for a Related Phenylurea Derivative

ParameterValueReference
Dihedral Angle (Urea-Phenyl)37.49 (7)° researchgate.net

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. nih.gov For phenylurea and its derivatives, DFT calculations have been employed to predict vibrational (FT-IR and FT-Raman) and NMR spectra. orientjchem.orgnih.gov

The vibrational spectra of phenylurea compounds are complex, with characteristic bands for N-H, C=O, and C-H stretching modes, as well as various bending and torsional modes. orientjchem.org DFT calculations can assign these vibrational modes to specific atomic motions within the molecule. For example, in phenylurea, the C=O stretching mode is observed experimentally around 1655 cm⁻¹ in the IR spectrum, and DFT calculations predict this mode at 1667 cm⁻¹. orientjchem.org Similar calculations for other phenylurea derivatives have shown good agreement between theoretical and experimental vibrational frequencies. nih.govnih.govresearchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for Phenylurea

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Reference
N-H Stretch3439 (IR)3475 (DFT) orientjchem.org
C-H Stretch (Phenyl)3035 (IR), 3072 (Raman)3049-3153 (DFT) orientjchem.org
C=O Stretch1655 (IR), 1658 (Raman)1667 (DFT) orientjchem.org

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a ligand, such as this compound, interacts with a biological target, typically a protein. nih.govnih.gov These methods are crucial in drug discovery and development for predicting binding modes and affinities.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. core.ac.uk For phenylurea derivatives, docking studies have been performed to understand their interactions with various protein targets. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.

For example, in a study of phenylurea derivatives as IDO1 inhibitors, molecular docking showed that the phenylurea group forms hydrogen bonds with Ser167 and a π-π interaction with Tyr126. nih.gov The peripheral phenyl ring was found to fit into a hydrophobic pocket. nih.gov Similarly, in the case of phenyl-urea based inhibitors of Penicillin-Binding Protein 4 (PBP4), docking studies predicted that the urea moiety occludes access to the catalytic Ser75 residue, while the phenyl group engages in nonspecific hydrophobic contacts. nih.gov While these studies are on related compounds, they illustrate the methodology that can be applied to this compound to predict its binding mode with potential targets.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding affinities of a series of ligands to a target protein. nih.govnih.gov These methods are computationally intensive but can provide more accurate predictions than standard docking scores.

FEP has been successfully used to guide the optimization of lead compounds by predicting the change in binding free energy upon chemical modification. nih.govdrugdesigndata.org The accuracy of FEP calculations can be high, with mean absolute deviations from experimental values reported to be around 1.13 kcal/mol in some studies. nih.gov

Thermodynamic Integration (TI) is another exact formalism for computing Gibbs free energy. nih.gov It involves calculating the potential of mean force along a path that connects the bound and unbound states of a ligand. nih.gov While specific FEP or TI studies on this compound were not found in the provided search results, these methods represent the state-of-the-art in computational prediction of binding affinity and could be applied to this compound in future research.

Cheminformatics and Virtual Screening for Discovery of Related Scaffolds

Cheminformatics and virtual screening are essential tools in modern drug discovery for identifying novel chemical scaffolds with desired biological activities. nih.gov These approaches leverage large chemical databases and computational algorithms to filter and prioritize compounds for further investigation.

Virtual screening can be performed using a variety of methods, including ligand-based and structure-based approaches. In ligand-based screening, new molecules are identified based on their similarity to a known active compound, such as this compound. Structure-based virtual screening, on the other hand, involves docking a library of compounds into the binding site of a target protein to identify potential binders.

The phenylurea scaffold is a common motif in many biologically active compounds and has been the subject of numerous drug discovery efforts. nih.govnih.govresearchgate.net For example, new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have been synthesized and screened for antiproliferative activity against a panel of human cancer cell lines. nih.gov The N,N′-bis[3,5-bis(trifluoromethyl)phenyl]urea moiety is also recognized as a privileged motif in the development of organocatalysts. rsc.org These examples highlight how cheminformatics and virtual screening can be used to explore the chemical space around the this compound scaffold to discover new compounds with interesting properties.

Similarity Searching and Substructure Screening

In computational chemistry, similarity searching and substructure screening are fundamental techniques for identifying novel compounds with potential biological activity based on known active molecules.

Similarity Searching: This method operates on the principle that structurally similar molecules are likely to exhibit similar biological activities. A query molecule, such as this compound, is used to search large chemical databases for compounds that have the highest structural resemblance. The similarity is calculated using various algorithms that compare molecular fingerprints—bitwise representations of chemical structures—or 3D shape and electrostatic features. For instance, a Tanimoto coefficient is often calculated between the fingerprint of the query molecule and every molecule in the database to quantify similarity. Compounds with a high similarity score are then prioritized for further investigation. The PubChem database, for example, lists numerous compounds that are structurally related to this compound, identified through its internal similarity computation algorithms. nih.gov

Substructure Screening: This is a more rigid form of searching where the exact substructure of the query molecule is used to find all database compounds containing that specific chemical moiety. For this compound, a researcher might perform a substructure search for the N-(3-(trifluoromethyl)phenyl)urea core. This is particularly useful in lead optimization, where a known active scaffold is decorated with different functional groups to improve properties like potency or selectivity. Quantitative Structure-Activity Relationship (QSAR) studies on related phenylurea derivatives, such as those investigated as antimalarial agents, often begin by identifying a series of compounds containing a common substructure to build a predictive model. nih.gov The presence of the trifluoromethylphenyl urea substructure is critical for the activity of some kinase inhibitors, making it a valuable query for discovering new potential drugs.

De Novo Design and Library Generation (computational)

De Novo Design: This computational strategy involves building new molecules from scratch, either by assembling small molecular fragments or by growing a molecule within the constraints of a target's binding site. The this compound scaffold can serve as a starting point or a key fragment in de novo design algorithms. For instance, if the trifluoromethylphenyl group is known to favorably interact with a hydrophobic pocket of a target protein, a de novo design program could be constrained to include this fragment while exploring different substituents on the other phenyl ring to optimize binding affinity and other drug-like properties.

Computational Library Generation: This process involves the systematic or random combination of molecular scaffolds and R-group substituents to create large, virtual libraries of compounds. The this compound structure is an ideal scaffold for such libraries. In drug discovery campaigns, researchers often design libraries around a core structure that has shown initial promise. For example, computational tools can generate a virtual library by attaching thousands of different chemical groups (R-groups) to the terminal phenyl ring of the compound. nih.gov This process, known as scaffold decoration, is used to explore the structure-activity relationship (SAR) systematically. nih.gov Studies on various kinase inhibitors and other therapeutic targets have utilized the diarylurea core, including the trifluoromethylphenyl variant, to generate focused libraries for screening. nih.govnih.gov These virtual libraries are then computationally filtered based on predicted properties like binding affinity, ADME (Absorption, Distribution, Metabolism, and Excretion), and toxicity before a smaller, more promising set of compounds is selected for actual chemical synthesis and biological testing. nih.govresearchgate.net

Prediction of Molecular Properties Relevant to Biological Interaction

The biological effect of a molecule is intrinsically linked to its physicochemical properties. Computational methods allow for the rapid prediction of these properties, providing crucial insights into how a compound like this compound might interact with biological systems. Key properties include molecular shape, hydrophobicity, and the distribution of polar atoms.

Molecular Shape and Complexity: The three-dimensional arrangement of atoms dictates how a molecule can fit into a biological target like an enzyme's active site. The shape of this compound is relatively planar around the central urea group but has rotational flexibility around the single bonds connecting the phenyl rings. Its complexity, a measure of structural intricacy, is computed to be 327 by PubChem. nih.gov

Polarity and Hydrophobicity: These properties are critical for membrane permeability and binding interactions.

Topological Polar Surface Area (TPSA): TPSA is defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. For this compound, the computed TPSA is 41.1 Ų. nih.gov This value suggests good potential for membrane permeability.

XLogP3: This is a computed value for the logarithm of the octanol/water partition coefficient (LogP), which measures a compound's hydrophobicity (or lipophilicity). A higher LogP value indicates greater lipid solubility. The XLogP3 value for this compound is 3.9. nih.gov This relatively high value indicates significant hydrophobicity, driven by the two phenyl rings and the trifluoromethyl group. QSAR studies on phenylurea herbicides have demonstrated that hydrophobicity is a key factor influencing their interaction with antibodies. nih.gov

These computationally predicted properties are essential for building QSAR models, which correlate variations in chemical structure with changes in biological activity. For a series of related phenylurea compounds, these descriptors can help predict their efficacy and guide the design of new, more potent analogues.

**advanced Applications in Chemical Biology and Supramolecular Chemistry Non Clinical Focus **

Development and Utilization as Molecular Probes

Molecular probes are essential tools for elucidating biological processes and validating drug targets. The urea (B33335) scaffold, present in 1-Phenyl-3-[3-(trifluoromethyl)phenyl]urea, is a common feature in bioactive molecules, making its derivatives suitable for development into probes that can interact with specific biological targets.

Affinity-based protein profiling is a powerful strategy for the identification of cellular targets of bioactive compounds. This technique often employs probes that can covalently bind to their target proteins, allowing for their subsequent isolation and identification. While direct studies on this compound as an affinity probe are not extensively documented, the principles of probe design can be applied to this scaffold. For instance, the incorporation of a photoreactive group, such as a diazirine, onto the phenyl ring of a urea-based compound can create a photoaffinity probe. nih.gov Upon UV irradiation, this probe can covalently cross-link to its target protein, enabling its enrichment and identification. nih.gov

Furthermore, the synthesis of trifunctional probes containing an N-hydroxysuccinimide (NHS) ester for ligand coupling, a photoaffinity label for receptor capture, and a biotin tag for affinity purification has been reported. nih.gov This approach allows for the "ligand-based receptor capture" of transmembrane receptors, a challenging class of proteins to study. nih.gov Given the prevalence of the diaryl urea motif in kinase inhibitors, an affinity probe based on this compound could potentially be used to identify novel kinase targets or to validate the targets of existing urea-containing drugs. The general strategy involves immobilizing the urea-based ligand on a solid support, such as affinity resin, to capture its binding partners from a cell lysate. huhs.ac.jpresearchgate.netresearchgate.net

Fluorescent probes are invaluable for visualizing the localization and dynamics of biomolecules in living cells. nih.govmdpi.comnih.govmdpi.com The development of fluorescent probes based on the diarylurea scaffold has been an active area of research. researchgate.net For example, diarylsulfonylurea analogues bearing a fluorescent reporter have been synthesized and used to image the NLRP3 inflammasome in cells. researchgate.netebi.ac.uk These probes can provide valuable information on the expression, distribution, and target engagement of their protein counterparts. researchgate.netebi.ac.uk

A common strategy for creating such probes is to attach a fluorophore to the urea scaffold through a linker, although this can sometimes result in bulky molecules with reduced cell permeability and binding affinity. researchgate.net A more elegant approach involves the design of compounds where the fluorophore is an integral part of the bioactive scaffold. researchgate.net For this compound, a fluorescent derivative could be synthesized by incorporating a fluorophore into one of the phenyl rings. Such a probe could then be used in fluorescence microscopy to study its uptake, subcellular localization, and interaction with potential targets in living cells, providing mechanistic insights into its mode of action. nih.gov The design of such probes often considers factors like cell penetrability, cytotoxicity, and the photophysical properties of the fluorophore. mdpi.com

Applications in Organic Catalysis and Supramolecular Chemistry

The ability of the urea moiety to form strong and directional hydrogen bonds has been exploited in the fields of organocatalysis and supramolecular chemistry. The presence of the electron-withdrawing trifluoromethyl group in this compound can enhance the acidity of the N-H protons, making it a more effective hydrogen-bond donor.

Chiral urea and thiourea (B124793) derivatives have emerged as a privileged class of organocatalysts for a variety of asymmetric transformations. researchgate.netnih.govmdpi.com These catalysts typically operate by activating electrophiles through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction. The 3,5-bis(trifluoromethyl)phenyl group is a common substituent in these catalysts due to its strong electron-withdrawing nature, which enhances their catalytic activity. researchgate.net

While specific applications of this compound as a catalyst are not widely reported, its structural motifs are found in more complex chiral catalysts. For example, proline-derived chiral ureas incorporating a pentafluorophenyl group have been shown to be effective catalysts for "on water" asymmetric Michael additions, with the hydrophobic and electron-withdrawing nature of the fluorinated ring being crucial for both reactivity and stereoselectivity. researchgate.net Similarly, bifunctional guanidine-urea organocatalysts have been used for the asymmetric epoxidation of enones. In such systems, the urea moiety is proposed to interact with the carbonyl group of the substrate, activating it towards nucleophilic attack.

Derivatives of this compound, particularly chiral versions, could potentially catalyze a range of enantioselective reactions, including Michael additions, nih.govrsc.orgnih.gov Friedel-Crafts alkylations, mdpi.com and Mannich reactions. mdpi.com The trifluoromethyl group on the phenyl ring would likely play a significant role in modulating the catalyst's activity and selectivity.

The urea group is a powerful motif for directing the self-assembly of molecules into well-defined supramolecular structures through the formation of bifurcated N-H···O hydrogen bonds. researchgate.netnih.govwhiterose.ac.ukwhiterose.ac.ukresearchgate.netvub.be Symmetrically substituted diaryl ureas are known to form one-dimensional tapes or chains in the solid state, where molecules are linked by a repeating hydrogen-bonding pattern. researchgate.netnih.gov The crystal structure of a related compound, 1-[3-(Trifluoromethyl)phenyl]-3-pivaloylthiourea, reveals the formation of hydrogen-bonded dimers. researchgate.net

The self-assembly of urea derivatives can also lead to the formation of supramolecular gels in organic solvents. nih.govwhiterose.ac.ukwhiterose.ac.uk These gels are composed of a three-dimensional network of self-assembled fibers that immobilize the solvent. The properties of these gels are highly dependent on the structure of the gelator molecule and its interactions with the solvent. It is plausible that this compound and its derivatives could act as low-molecular-weight gelators, with the trifluoromethyl group influencing the packing and stability of the self-assembled structures.

The hydrogen-bonding capabilities of the urea moiety also allow for the recognition of anions and other guest molecules. nih.gov Diaryl ureas can act as receptors for anions, with the strength of the interaction being modulated by the electronic properties of the aryl substituents. The electron-withdrawing trifluoromethyl group in this compound would be expected to enhance its anion binding affinity.

Integration into Advanced Functional Materials (e.g., hydrogen-bonded polymers)

The strong hydrogen-bonding ability of the urea group makes it a valuable component in the design of advanced functional materials, particularly polymers. rsc.orgsphinxsai.comnih.govmacromolchem.comresearchgate.netsemanticscholar.orgresearchgate.netnih.gov Polyureas are a class of polymers characterized by the presence of urea linkages in their backbone. sphinxsai.comresearchgate.netnih.gov These materials often exhibit excellent thermal and mechanical properties due to the extensive hydrogen-bonding networks formed between the polymer chains. nih.gov

Incorporating this compound or similar structures as monomers or pendant groups in polymers can be used to tailor their properties. For example, the introduction of this moiety into a polyurethane or polyamide backbone could enhance the material's thermal stability, mechanical strength, and chemical resistance. The trifluoromethyl group can also impart hydrophobicity and other desirable properties to the polymer.

The synthesis of polyureas can be achieved through various methods, including the reaction of diamines with diisocyanates or through non-isocyanate routes involving the melt polycondensation of urea with diamines. rsc.orgsphinxsai.comnih.gov The properties of the resulting polyureas, such as their melting point, glass transition temperature, and mechanical behavior, are highly dependent on the structure of the monomers used. nih.gov The integration of this compound into such polymer systems could lead to the development of new materials with tailored properties for a range of applications, from high-performance coatings and adhesives to advanced textiles.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-Phenyl-3-[3-(trifluoromethyl)phenyl]urea, and how can side products be minimized?

The synthesis typically involves reacting substituted phenyl isocyanates with amines under controlled conditions. A robust approach uses 3-(trifluoromethyl)phenyl isocyanate and aniline derivatives in dichloromethane or ethanol, with triethylamine as a base to neutralize HCl byproducts. Key parameters include:

  • Temperature : 0–25°C to avoid premature decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity for sterically hindered substrates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted isocyanate and urea byproducts .

Q. How can crystallographic data for this compound be refined to resolve ambiguities in its 3D structure?

Use SHELXL for small-molecule refinement. Key steps:

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes thermal motion artifacts.
  • Restraints : Apply geometric restraints for trifluoromethyl groups due to their high thermal displacement parameters.
  • Validation : Check for overfitting using Rfree and the Coot validation toolkit .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this urea derivative to biological targets like STAT3 or thyroid hormone receptors?

Employ AutoDock Vina with the following protocol:

  • Ligand preparation : Optimize the urea’s conformation using Gaussian09 (B3LYP/6-31G* level).
  • Grid setup : Focus on hydrophobic pockets (e.g., STAT3’s SH2 domain) with a 20 Å<sup>3</sup> grid box.
  • Scoring : Use the Vinardo scoring function for improved accuracy with fluorinated ligands. Validate results with MM/GBSA free-energy calculations .

Q. What strategies address contradictory bioactivity data (e.g., anticancer vs. no activity) in cell-based assays?

  • Dose-response curves : Test concentrations from 1 nM to 100 µM to identify non-monotonic effects.
  • Metabolic stability : Use LC-MS to verify compound integrity in cell media (e.g., hydrolysis of the urea moiety).
  • Structural analogs : Compare with derivatives like 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-aryl ureas to isolate substituent effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?

  • Core modifications : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring’s para position to enhance H-bonding with kinase ATP pockets.
  • Fluorine scan : Replace trifluoromethyl with CF3O or SF5 to modulate lipophilicity (logP) and target engagement.
  • In vitro profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to quantify IC50 shifts .

Methodological Challenges

Q. How should researchers handle discrepancies in <sup>19</sup>F NMR chemical shifts due to solvent or pH effects?

  • Standardization : Acquire spectra in deuterated DMSO at 25°C for consistency.
  • pH adjustment : Use 0.1 M phosphate buffer (pH 7.4) to mimic physiological conditions.
  • Referencing : Calibrate against internal CF3COONa (−63.72 ppm) .

Q. What analytical techniques are critical for quantifying trace impurities in bulk samples?

  • HPLC-DAD : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase; monitor at 254 nm.
  • LC-HRMS : Identify impurities via exact mass (e.g., m/z 329.0922 for the parent ion [M+H]<sup>+</sup>).
  • Limits : Ensure impurities <0.15% per ICH Q3A guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.